3-Methoxy-2-methyl-2-(methylamino)propan-1-ol
Overview
Description
3-Methoxy-2-methyl-2-(methylamino)propan-1-ol is a chemical compound that belongs to the family of alcohols. It has a molecular formula of C6H15NO2 and a molecular weight of 133.19 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Methoxy-2-methyl-2-(methylamino)propan-1-ol is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .Physical And Chemical Properties Analysis
3-Methoxy-2-methyl-2-(methylamino)propan-1-ol is a colorless oil liquid . It has a density of 0.917 g/mL at 25 °C and a refractive index n20/D of 1.448 .Scientific Research Applications
Application 1: Phase Equilibria Study
- Methods of Application: The study investigated mixtures of MMP+carbon dioxide at various temperatures (313.2, 333.2, 353.2, 373.2, and 393.2 K) and pressures (4.29 to 20.95 MPa) to obtain phase equilibrium data . The phase separation of vapor+liquid behavior for the MMP plays a momentous function as the organic solvent in a diversity of industrial processes .
- Results or Outcomes: The two component systems of MMP+ carbon dioxide mixture display type-I in simplest behavior. The measured results for the two component mixtures, MMP+carbon dioxide, are modelled with a general cubic equation of state, the Peng-Robinson, containing the k ij, ηij adjustable factor .
Application 2: Use in Mexedrone
- Summary of the Application: This compound is a key ingredient in Mexedrone, a synthetic molecule of the cathinone family, which are structurally similar to amphetamines . Mexedrone acts as a releasing agent of serotonin and a reuptake inhibitor for monoamine neurotransmitters serotonin, dopamine, and noradrenaline .
- Methods of Application: Mexedrone is used recreationally and is often taken orally. The dosage varies depending on the individual’s body weight, tolerance, metabolism, and personal sensitivity .
- Results or Outcomes: Despite its chemical similarity to mephedrone, it lacks the dopamine and noradrenaline releasing properties, and is approximately 10-20x weaker in its reuptake inhibiting and serotonin releasing properties .
Application 3: Use in Chemical Synthesis
- Summary of the Application: This compound is used as a reagent in the synthesis of various organic compounds .
- Methods of Application: The specific methods of application can vary widely depending on the particular synthesis being performed .
- Results or Outcomes: The outcomes of these syntheses can also vary widely, but in general, this compound is used to introduce the methoxy and methylamino functional groups into a larger molecule .
Application 4: Phase Equilibria Study with Supercritical Carbon Dioxide
- Summary of the Application: This compound was used in a study of two-component phase equilibria with supercritical carbon dioxide .
- Methods of Application: The study investigated mixtures of this compound with supercritical carbon dioxide at various temperatures and pressures .
- Results or Outcomes: The results of this study are used to understand the behavior of these mixtures in various industrial processes .
properties
IUPAC Name |
3-methoxy-2-methyl-2-(methylamino)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-6(4-8,7-2)5-9-3/h7-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOSGYFBQBOXDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(COC)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-methyl-2-(methylamino)propan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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